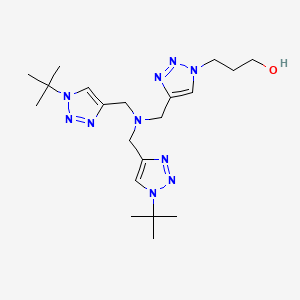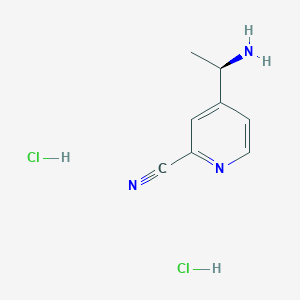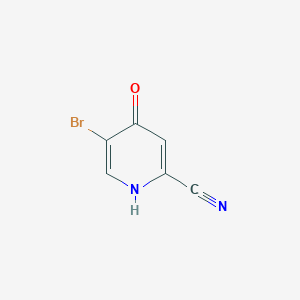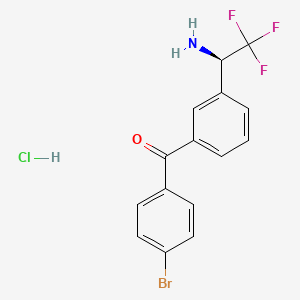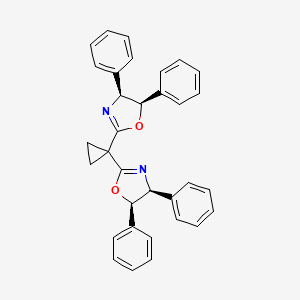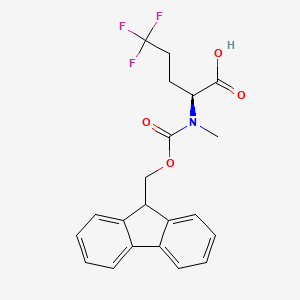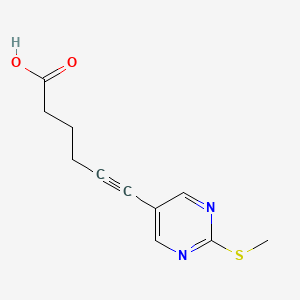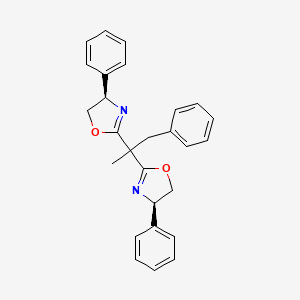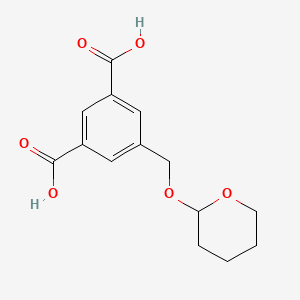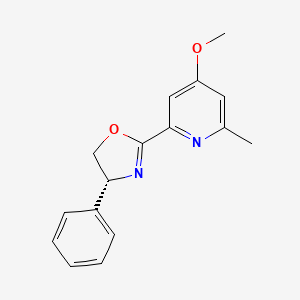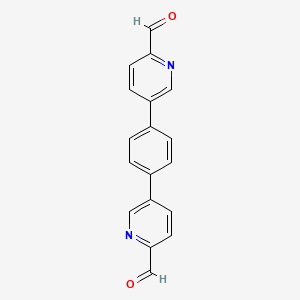
5,5'-(1,4-Phenylene)dipicolinaldehyde
描述
5,5’-(1,4-Phenylene)dipicolinaldehyde is an organic compound with the molecular formula C18H12N2O2 It is characterized by the presence of two picolinaldehyde groups connected by a phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)dipicolinaldehyde typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 1,4-phenylenediboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 5,5’-(1,4-Phenylene)dipicolinaldehyde .
Industrial Production Methods
While specific industrial production methods for 5,5’-(1,4-Phenylene)dipicolinaldehyde are not well-documented, the compound can be synthesized on a larger scale using similar Suzuki coupling reactions. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.
化学反应分析
Types of Reactions
5,5’-(1,4-Phenylene)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups react with nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol for the formation of imines.
Major Products
Oxidation: 5,5’-(1,4-Phenylene)dipicolinic acid.
Reduction: 5,5’-(1,4-Phenylene)dipicolinalcohol.
Substitution: 5,5’-(1,4-Phenylene)dipicolinaldehyde imine derivatives.
科学研究应用
5,5’-(1,4-Phenylene)dipicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection.
作用机制
The mechanism of action of 5,5’-(1,4-Phenylene)dipicolinaldehyde depends on its specific application. In the context of coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic properties of the metal center, leading to various catalytic and electronic applications. In biological systems, the compound’s aldehyde groups can react with amino groups in proteins or other biomolecules, forming covalent bonds that can be used for labeling or detection purposes .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond, commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand, with a structure similar to 2,2’-bipyridine but with an additional fused benzene ring.
Picolinaldehyde: The monomeric form of 5,5’-(1,4-Phenylene)dipicolinaldehyde, containing a single picolinaldehyde group.
Uniqueness
5,5’-(1,4-Phenylene)dipicolinaldehyde is unique due to its dual aldehyde functionality and phenylene bridge, which provide distinct electronic and steric properties compared to its similar compounds. This uniqueness makes it a valuable compound for the synthesis of complex molecules and materials with tailored properties .
属性
IUPAC Name |
5-[4-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-11-17-7-5-15(9-19-17)13-1-2-14(4-3-13)16-6-8-18(12-22)20-10-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSZXONRCMCJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C3=CN=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


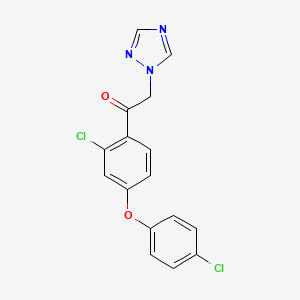
![2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene](/img/structure/B8181048.png)
![(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid](/img/structure/B8181059.png)
